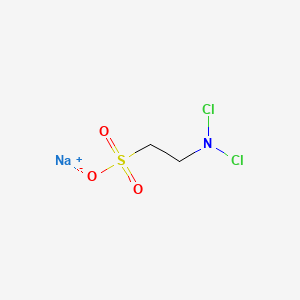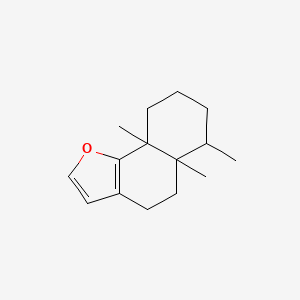
Microcionin-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Microcionin-1 is a natural product found in Clathria and Dendrodoris grandiflora with data available.
Scientific Research Applications
Marine Sponge Derivatives and Antibacterial Activity
- Marine Sponge Compounds : A study on the Portuguese marine sponge Fasciospongia sp. isolated several furanosesquiterpenes, including (-)-microcionin-1. This compound showed positive activity against several Gram-negative bacteria, highlighting its potential application in antibacterial research (Gaspar et al., 2008).
Microarray Technologies in Medical Applications
- Drug Discovery and Assessment : Microarray technologies are increasingly used in pharmaceutical development, including drug discovery and assessment, where compounds like microcionin-1 could be evaluated for their effectiveness and potential applications (Petricoin et al., 2002).
- Biomarker Determination : Microarrays assist in identifying biomarkers for disease diagnosis and therapeutic interventions. Compounds such as microcionin-1 could be assessed for their role as biomarkers in various diseases (Butte, 2002).
Biomedical Research and Microginins
- Aminopeptidase Inhibitors : The study of microginins, which are linear peptides known for inhibiting various exopeptidases, provides insights into designing potent inhibitors for therapeutic applications. Although not directly about microcionin-1, this research could guide its application in enzyme inhibition (Kraft et al., 2006).
Microarray Data in Genomic Research
- Gene Expression Studies : Microarray data analysis in genomic research, including drug discovery, can provide a framework for understanding how compounds like microcionin-1 interact at the genetic level (Stoughton, 2005).
properties
Product Name |
Microcionin-1 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
5a,6,9a-trimethyl-4,5,6,7,8,9-hexahydrobenzo[g][1]benzofuran |
InChI |
InChI=1S/C15H22O/c1-11-5-4-8-15(3)13-12(7-10-16-13)6-9-14(11,15)2/h7,10-11H,4-6,8-9H2,1-3H3 |
InChI Key |
RZAVBLXEFARMMG-UHFFFAOYSA-N |
SMILES |
CC1CCCC2(C1(CCC3=C2OC=C3)C)C |
Canonical SMILES |
CC1CCCC2(C1(CCC3=C2OC=C3)C)C |
synonyms |
microcionin-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B1262021.png)
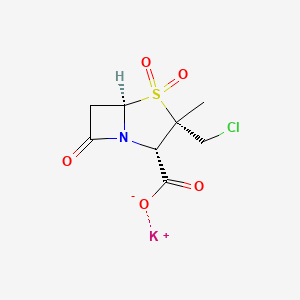
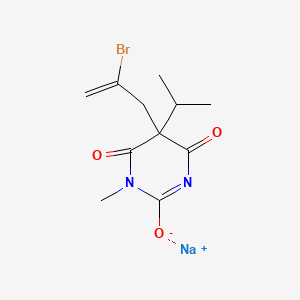
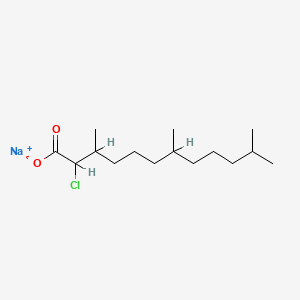
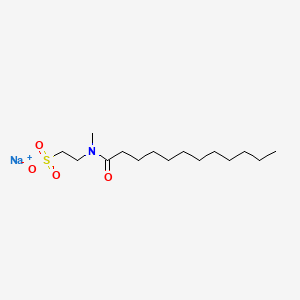
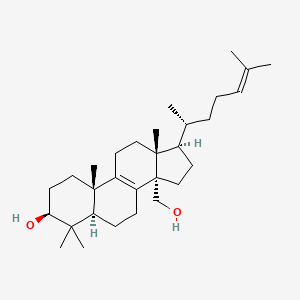

![(5S,7S,10Z,14S,15R)-7,11,14,15-tetramethyl-3,6-dioxatetracyclo[12.4.0.04,18.05,7]octadeca-1(18),10-dien-4-ol](/img/structure/B1262031.png)

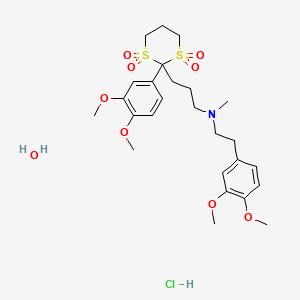


![Meso-dodecamethylcalix[6]pyrrole](/img/structure/B1262039.png)
